(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused bicyclic core with distinct substitutions:
- Position 2: An (E)-3-phenylallylidene group, which introduces a conjugated double bond system and a phenyl ring.
- Position 6: A hydroxyl group (-OH), contributing to hydrogen bonding and solubility.
- Position 7: A morpholinomethyl substituent, where the morpholine ring adds polarity and bulkiness, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
The Z-configuration at the benzofuran-allylidene junction defines the spatial arrangement of substituents, which may optimize binding to enzymatic pockets.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-19-10-9-17-21(25)20(8-4-7-16-5-2-1-3-6-16)27-22(17)18(19)15-23-11-13-26-14-12-23/h1-10,24H,11-15H2/b7-4+,20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBUVVMAEIYXJQ-FJASIERCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biological Activity
(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives, which are noted for their diverse biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure features a benzofuran core with hydroxyl, morpholinomethyl, and phenylallylidene substituents, which contribute to its biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Properties
- Benzofuran derivatives are often studied for their ability to scavenge free radicals and reduce oxidative stress. Preliminary studies suggest that this compound may effectively inhibit oxidative damage in cellular models.
2. Antimicrobial Activity
- Similar compounds have shown effectiveness against various bacterial and fungal strains. The presence of morpholinomethyl and phenylallylidene groups may enhance its antimicrobial efficacy, making it a candidate for further investigation in treating infections.
3. Anticancer Effects
- Initial studies indicate that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These effects may be mediated by its interaction with specific cellular targets involved in cancer progression.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological macromolecules:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antioxidant activity in vitro | Potential use in preventing oxidative stress-related diseases |
| Study 2 | Showed antimicrobial properties against E. coli and S. aureus | Possible application in developing new antimicrobial agents |
| Study 3 | Induced apoptosis in cancer cell lines | Potential for therapeutic use in oncology |
Case Studies
Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:
- Case Study on Anticancer Activity : A study involving the administration of a similar compound showed significant tumor reduction in murine models, suggesting a promising avenue for cancer treatment.
- Antimicrobial Efficacy Case : Clinical trials indicated that derivatives with similar structures were effective against resistant bacterial strains, supporting further development into pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-3(2H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural Comparison
Physicochemical Properties
- Solubility: The morpholinomethyl group in the main compound improves water solubility compared to dimethylaminomethyl but may reduce it relative to piperazinylmethyl .
- Lipophilicity : Chlorine and methoxyethyl groups in increase logP, favoring blood-brain barrier penetration, whereas -OH groups in E2 lower it.
- Metabolic Stability : Fluorine in and morpholine in the main compound may slow oxidative metabolism compared to unhalogenated analogs.
Key Research Findings
- Substituent Effects: Position 2: Aromatic substituents (e.g., phenyl, indazolyl) are critical for target recognition. Electron-withdrawing groups (e.g., -F, -Cl) improve binding affinity and stability . Position 7: Nitrogen-containing groups (morpholine, piperazine) enhance solubility and modulate pharmacokinetics. Bulkier groups (e.g., bis(2-methoxyethyl)amino) may reduce off-target interactions .
- Configuration : The E-configuration in allylidene groups optimizes spatial orientation for target binding, as seen in PIM1 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
